

# what is Serabelisib TAK-117

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## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

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## Core Drug Profile

Attribute	Description
Synonyms	TAK-117, MLN1117, INK1117 [1] [2] [3]
Molecular Formula	$C_{19}H_{17}N_5O_3$ [1] [2] [3]
Molecular Weight	363.37 g/mol [1] [2] [3]
CAS Number	1268454-23-4 [1] [2] [3]
Primary Target	PI3K $\alpha$ (IC <sub>50</sub> = 15-21 nM in cell-free assays) [1] [3]
Selectivity	>100-fold selective for PI3K $\alpha$ over other class I PI3K isoforms ( $\beta$ , $\gamma$ , $\delta$ ) and mTOR [1]

## Key Preclinical and Clinical Data

Aspect	Findings & Data
<b>Mechanism of Action</b>	Selectively inhibits PI3K $\alpha$ , blocking the PI3K/AKT/mTOR pathway. This leads to reduced cell proliferation and induced apoptosis in cancer cells with <b>PIK3CA mutations</b> [1] [2]. It shows less activity in <b>PTEN-deficient</b> tumor models [2].
<b>Pharmacokinetics</b>	Mean terminal half-life in humans is ~11 hours. Exhibits dose-proportional increase in exposure with no meaningful accumulation upon repeated dosing [4] [1].
<b>Clinical Dosing</b>	<b>Intermittent dosing</b> (e.g., 3 days/week) enabled higher doses (MTD of 900 mg) and greater total weekly exposure compared to once-daily dosing (MTD of 150 mg) [4].
<b>Efficacy</b>	Demonstrated antitumor activity in preclinical xenograft models with <b>PIK3CA mutations</b> [1] [2]. In a Phase I trial, clinical activity (partial responses, stable disease) was observed in patients with <b>PIK3CA-mutated</b> tumors [4].
<b>Adverse Events</b>	Common AEs included nausea, hyperglycemia, and elevated liver enzymes (ALT/AST). Drug-related grade $\geq 3$ AEs occurred in 22-35% of patients [5] [4].
<b>Drug Interactions</b>	Bioavailability is significantly affected by gastric pH. Coadministration with the proton pump inhibitor <b>lansoprazole</b> reduced exposure by ~98%. Food intake increased exposure by 50% [5].

## Experimental Protocols

For researchers, here are summaries of key experimental methodologies used in **Serabelisib** studies.

### In Vitro Cell Proliferation Assay

- **Objective:** To assess the impact of **Serabelisib** on tumor cell line proliferation [1].
- **Cell Lines:** Utilize a panel of tumor cell lines, including those with **PIK3CA mutations** and **PTEN-deficient** lines as comparators [1] [2].
- **Preparation:** Culture cells according to standard protocols for the specific cell line.
- **Treatment:** Expose cells to a range of **Serabelisib** concentrations.

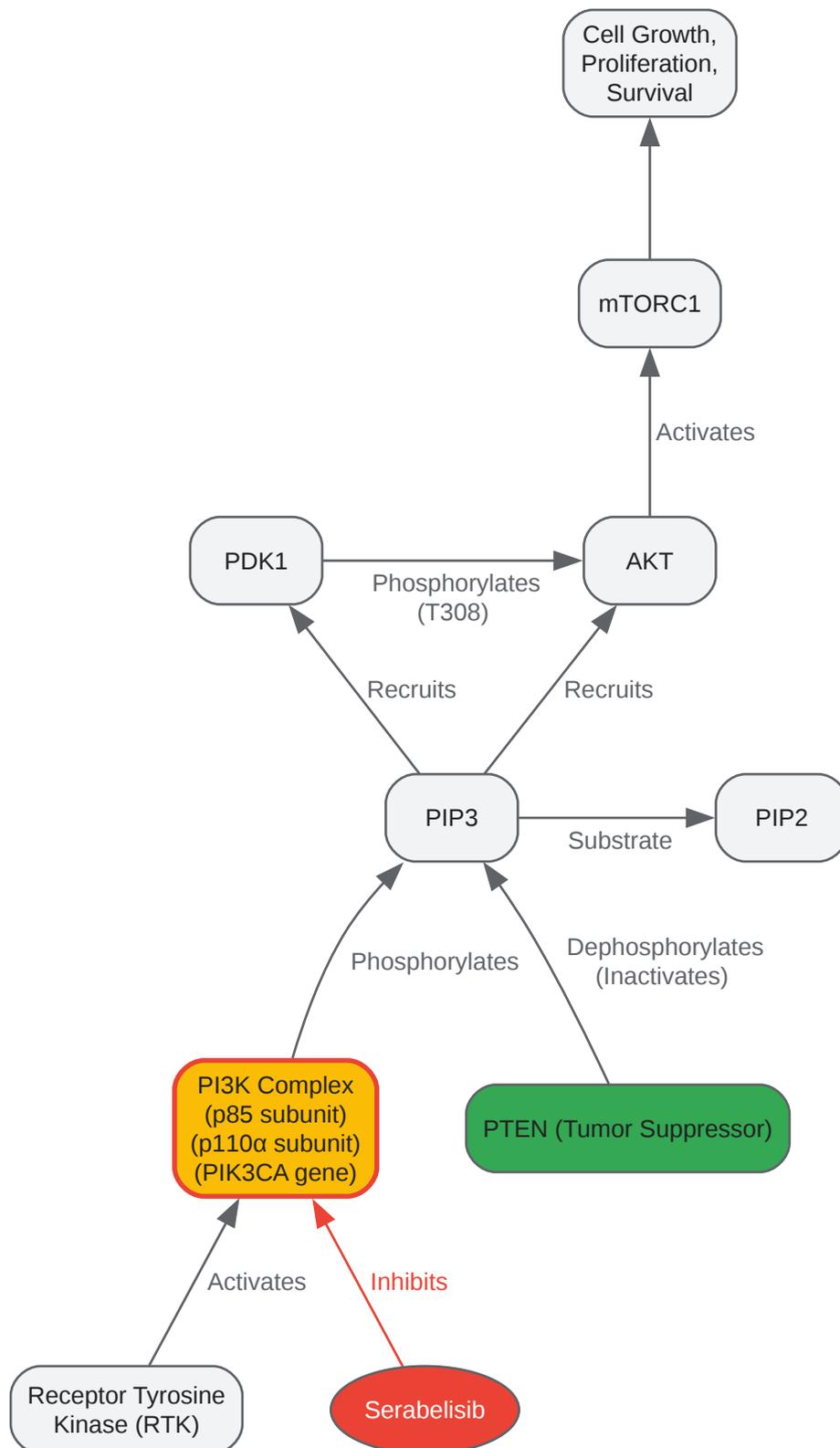
- **Incubation & Measurement:** Incubate for a predetermined period (e.g., 72 hours). Measure cell viability/proliferation using a standard assay like ATP-quantification (e.g., CellTiter-Glo) [1].
- **Analysis:** Determine  $IC_{50}$  values and assess for selective efficacy in PIK3CA-mutant lines.

## In Vivo Xenograft Efficacy Study

- **Objective:** To evaluate the antitumor activity of **Serabelisib** in vivo [1] [2].
- **Animal Models:** Use immunocompromised mice (e.g., C57BL/6) implanted with human cancer cell-derived xenografts, preferably models with **PIK3CA mutations** [1] [2].
- **Formulation:** Prepare a homogeneous suspension for oral gavage. A validated formulation is 0.2 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O [1].
- **Dosage & Administration:** Administer **Serabelisib** orally at a dose such as **60 mg/kg** [1] [2].
- **Monitoring:** Monitor tumor volume over time and collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pS6 suppression) to confirm target engagement [4] [1].

## Mechanism and Signaling Pathway

**Serabelisib** is a highly selective PI3K $\alpha$  inhibitor. The PI3K $\alpha$  isoform is part of the Class IA PI3Ks, which are typically activated by Receptor Tyrosine Kinases (RTKs) [6] [7]. The following diagram illustrates the signaling pathway and the drug's specific target.



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This diagram shows that **Serabelisib** specifically targets the p110 $\alpha$  catalytic subunit of the PI3K complex. By inhibiting PI3K $\alpha$ , it prevents the conversion of PIP2 to PIP3, a critical second messenger that activates downstream effectors like AKT and mTORC1, which drive cancer cell growth and survival [1] [6] [7]. The pathway is negatively regulated by the tumor suppressor **PTEN** [7].

## Clinical Development Insights

Key findings from clinical trials inform practical development strategies:

- **Dosing Schedule:** Intermittent dosing (e.g., Monday-Wednesday-Friday) was better tolerated than once-daily dosing, allowing for higher weekly doses and exposure [4].
- **Exposure Management:** Coadministration with **proton pump inhibitors should be avoided** due to severe exposure reduction. **Food intake** can increase exposure and may reduce nausea incidence [5].
- **Therapeutic Potential:** While single-agent activity is limited, **Serabelisib** shows remarkable preliminary efficacy in **combination regimens**. A phase I study combining **Serabelisib** with the mTOR inhibitor sapanisertib and paclitaxel in solid tumors reported an Objective Response Rate (ORR) of 47% and a Clinical Benefit Rate (CBR) of 73% [8]. This supports further exploration in **PI3K/AKT/mTOR pathway aberrations** [8] [9].

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